Gpx4-IN-9
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Overview
Description
Gpx4-IN-9 is a small molecule inhibitor specifically designed to target and inhibit the activity of Glutathione Peroxidase 4 (GPX4). GPX4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 has been identified as a potential therapeutic strategy for inducing ferroptosis, a form of regulated cell death, in cancer cells and other disease contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gpx4-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce large quantities of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Gpx4-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted analogs, and other modified forms of the compound .
Scientific Research Applications
Gpx4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of GPX4 inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of GPX4 in oxidative stress and ferroptosis.
Medicine: Explored as a potential therapeutic agent for inducing ferroptosis in cancer cells, thereby providing a novel approach to cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GPX4 and related pathways
Mechanism of Action
Gpx4-IN-9 exerts its effects by specifically binding to the active site of GPX4, thereby inhibiting its enzymatic activity. This inhibition prevents GPX4 from reducing lipid hydroperoxides, leading to the accumulation of these toxic compounds and the induction of ferroptosis. The molecular targets and pathways involved include the GPX4 enzyme, lipid peroxidation pathways, and ferroptosis signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Gpx4-IN-9 include other GPX4 inhibitors such as RSL3, ML162, and FIN56. These compounds share the common feature of targeting GPX4 but may differ in their chemical structures, potency, and selectivity .
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory potency towards GPX4. Compared to other inhibitors, this compound may offer advantages in terms of selectivity, reduced off-target effects, and potential therapeutic efficacy in inducing ferroptosis in cancer cells .
Properties
Molecular Formula |
C26H21N3O2S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)-N-prop-2-ynylanilino]methyl]-N-ethynyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-4-18-29(19-20-10-16-23(17-11-20)33(30,31)28(3)5-2)22-14-12-21(13-15-22)26-27-24-8-6-7-9-25(24)32-26/h1-2,6-17H,18-19H2,3H3 |
InChI Key |
ATHNKGWONRDIKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#C)S(=O)(=O)C1=CC=C(C=C1)CN(CC#C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.